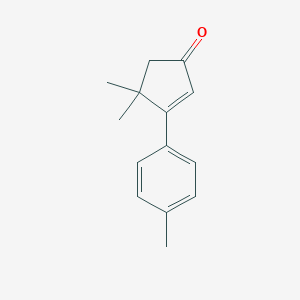![molecular formula C9H18N2O B14624143 N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine CAS No. 56400-68-1](/img/structure/B14624143.png)
N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine is an organic compound that features both an aziridine ring and an oxan-2-amine group Aziridines are three-membered heterocycles containing nitrogen, known for their significant angle strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine typically involves the reaction of aziridine with oxan-2-amine derivatives. One common method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, which then undergoes base-induced sulfate elimination . Another method involves the amination of 1,2-dichloroethane followed by cyclization of 2-chloroethylamine .
Industrial Production Methods
Industrial production of aziridine derivatives often requires high temperatures and the use of oxide catalysts to effect dehydration . The Nippon Shokubai process is one such method that has been employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: The aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to form reactive intermediates.
Industry: Utilized in the production of coatings, adhesives, and crosslinking agents.
Mechanism of Action
The mechanism of action of N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine involves its interaction with molecular targets such as ACE2. By inhibiting ACE2, the compound can prevent the constriction of coronary blood vessels and reduce vascular resistance and oxygen consumption . This inhibition can also prevent viral attachment and entry by shifting the residues that would bind to the SARS-CoV S-glycoprotein .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring with significant angle strain.
1-Aziridineethanol: Contains both an aziridine ring and an ethanol group, used in similar applications.
N-(2-aminoethyl)-1-aziridineethanamine: Another aziridine derivative with potential ACE2 inhibitory activity.
Uniqueness
N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine is unique due to its combination of an aziridine ring and an oxan-2-amine group, which imparts distinct reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
CAS No. |
56400-68-1 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-[2-(aziridin-1-yl)ethyl]oxan-2-amine |
InChI |
InChI=1S/C9H18N2O/c1-2-8-12-9(3-1)10-4-5-11-6-7-11/h9-10H,1-8H2 |
InChI Key |
XCZQZZIWCYUVQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)NCCN2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)
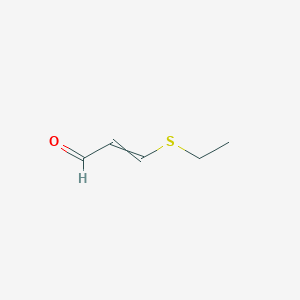
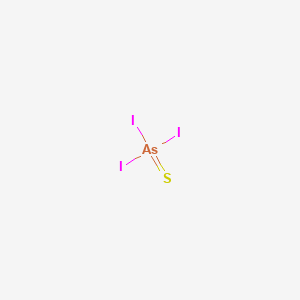



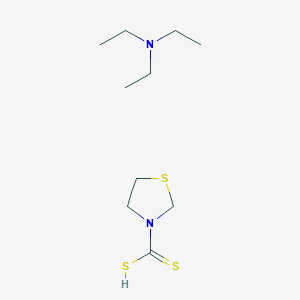
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
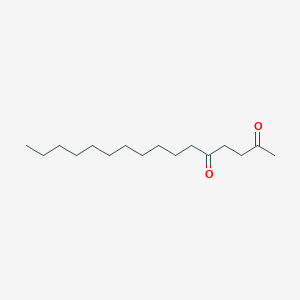
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
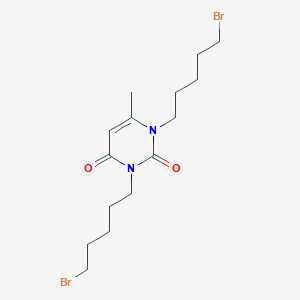

![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
